N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)benzamide
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Overview
Description
N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)benzamide is a complex organic compound that features a benzothiazole ring system. This compound is known for its significant biological activities and is often studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents like toluene and catalysts such as piperidine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the quality and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)benzamide involves its interaction with specific molecular targets, such as dopamine and serotonin receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its therapeutic effects. The pathways involved include the inhibition of dopamine reuptake and the antagonism of serotonin receptors .
Comparison with Similar Compounds
Similar Compounds
Ziprasidone: A related compound with a similar benzothiazole structure, used as an antipsychotic medication.
Risperidone: Another antipsychotic with a different core structure but similar pharmacological effects.
Olanzapine: A compound with a thienobenzodiazepine structure, used for similar therapeutic purposes.
Uniqueness
N-(6-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)benzamide is unique due to its specific combination of functional groups and its ability to interact with multiple neurotransmitter systems. This makes it a versatile compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C29H30N4OS |
---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
N-[6-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-2,3-dihydro-1H-inden-1-yl]benzamide |
InChI |
InChI=1S/C29H30N4OS/c34-29(23-6-2-1-3-7-23)30-26-13-12-22-11-10-21(20-25(22)26)14-15-32-16-18-33(19-17-32)28-24-8-4-5-9-27(24)35-31-28/h1-11,20,26H,12-19H2,(H,30,34) |
InChI Key |
AXDZGPVPBMNCMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1NC(=O)C3=CC=CC=C3)C=C(C=C2)CCN4CCN(CC4)C5=NSC6=CC=CC=C65 |
Origin of Product |
United States |
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